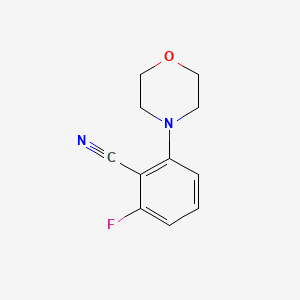

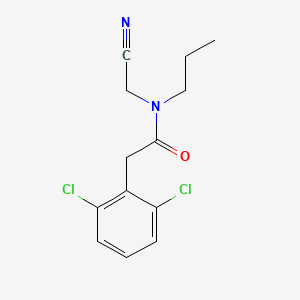

2-Fluoro-6-morpholinobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-6-morpholinobenzonitrile is a chemical compound used in pharmaceutical testing . It is available for purchase as a high-quality reference standard .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, 2-fluoro-6-morpholinobenzonitrile was synthesized from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate .Applications De Recherche Scientifique

Antimicrobial Activity

A study highlighted the synthesis of fluorinated benzothiazolo imidazole compounds, showing antimicrobial activity. The synthesis involved treating 4-Fluoro-3-chloroanilline with various reagents, including morpholino, resulting in derivatives with significant antimicrobial properties (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Synthesis of Antibiotic Intermediates

A study on the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, explored the creation of new derivatives. These compounds showed potent antimicrobial activity, particularly against bacterial strains and fungi (Janakiramudu et al., 2017).

Herbicidal Applications

Research into the herbicidal activity of fluoro-containing compounds, including 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, showed promise in this field. These compounds, which included fluorinated elements, exhibited significant herbicidal activity, comparable to commercial herbicides (Huang et al., 2005).

Fluorescence Studies in Lipid Bilayers

The depolarizing rotations of diphenylhexatriene in lipid bilayers were studied using differential polarized phase fluorometry, with implications for understanding membrane dynamics. This research provides insights into the interactions of fluorophores within lipid environments (Lakowicz, Prendergast, & Hogen, 1979).

Synthesis of Oxazolidinylmethanol

The synthesis of (R)-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol, via a multi-step process involving 3-fluoro-4-morpholinylnitrobenzene, was studied, leading to a new compound. This research contributes to the field of organic synthesis, particularly in creating novel fluorine-containing compounds (Hua, 2004).

Inhibitors of Hydrolytic Enzymes

A study explored fluoro ketones as inhibitors of hydrolytic enzymes, demonstrating the potential of fluorine-containing compounds in biochemical inhibitor design. This research is significant for understanding enzyme interactions and developing therapeutic agents (Gelb, Svaren, & Abeles, 1985).

Propriétés

IUPAC Name |

2-fluoro-6-morpholin-4-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNYXKJTNUCDAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-morpholinobenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-5-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819875.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine](/img/structure/B2819876.png)

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-methoxythiophene-2-carboxylate](/img/structure/B2819887.png)

![2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2819890.png)

![3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2819891.png)

![2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2819895.png)

![1-benzyl-N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2819896.png)